2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,14,16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMVCZMODFDTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyrazolone intermediate.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction, where an ethylene oxide or a similar reagent reacts with the pyrazolone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted pyrazolone derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or analgesic agent due to its pyrazolone core.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with biological targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the hydroxyethyl group can participate in hydrogen bonding, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares substituents, melting points, and synthetic routes of analogous compounds:
Key Observations :
- The 2-hydroxyethyl group in the target compound distinguishes it from halogen-dominated analogues (e.g., 2-(4'-ClPh) derivatives) , likely improving solubility in polar solvents.
- Melting points for structurally complex pyrazolones (e.g., 178–180°C for compound t in ) suggest that bulky substituents increase crystallinity .
Structural and Crystallographic Insights
- Crystallography Tools : The SHELX software suite () and WinGX/ORTEP () were used to resolve structures of analogues, confirming planar pyrazolone cores and substituent orientations .
- Hydrogen Bonding : The 2-hydroxyethyl group in the target compound may form intramolecular H-bonds with the carbonyl oxygen, as observed in similar structures .
Biological Activity
2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, with the CAS number 885949-90-6, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure includes a bromophenyl group and a hydroxyethyl moiety, which may contribute to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13BrN2O2
- Molecular Weight : 297.15 g/mol
- Melting Point : 171-173 °C
- Boiling Point : Predicted at 420.5 ± 51.0 °C
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it demonstrates moderate to strong activity against bacterial strains, potentially due to the presence of the bromophenyl group which enhances membrane permeability and disrupts bacterial cell walls .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example:
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a crucial role in pyrimidine biosynthesis and has been targeted in various therapeutic contexts, including cancer and autoimmune diseases. The compound has shown promising results in inhibiting DHODH activity, suggesting potential applications in immunosuppressive therapies .
- Xanthine Oxidase (XO) : Some derivatives have been tested for XO inhibition, which is relevant for gout treatment due to the enzyme's role in uric acid production. The IC50 values reported for similar compounds indicate moderate inhibition, which could be beneficial for managing hyperuricemia .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its structural features:
- Bromophenyl Group : Enhances lipophilicity, facilitating better interaction with biological membranes.
- Hydroxyethyl Moiety : May contribute to hydrogen bonding with target enzymes or receptors.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one?
Methodological Answer:
- Step 1: Start with cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions. For example, hydrazine hydrate can react with ethyl acetoacetate to form the pyrazolone core.
- Step 2: Introduce the 4-bromophenyl group via nucleophilic substitution or Suzuki coupling. Use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize reaction temperature (80–120°C) to enhance yield .
- Step 3: Functionalize the 4-position with a 2-hydroxyethyl group using alkylation or Michael addition. Monitor pH (7–9) to avoid side reactions.
- Validation: Confirm purity via HPLC (>95%) and structural integrity using -NMR (e.g., δ 1.09 ppm for methyl groups) and IR (e.g., 1653 cm for C=O) .
Q. How can spectroscopic and chromatographic techniques characterize this compound’s structural and purity profile?
Methodological Answer:
- -NMR: Identify protons in the pyrazolone ring (δ 3.58–5.00 ppm for dihydro protons) and aromatic substituents (δ 7.44–8.07 ppm for bromophenyl groups). Coupling constants (e.g., J=8.6 Hz) confirm substitution patterns .
- IR Spectroscopy: Detect functional groups like hydroxyl (3433 cm), carbonyl (1653 cm), and C-Br (500–600 cm) .
- HPLC-MS: Use C18 columns with acetonitrile/water gradients to assess purity. Monitor for degradation products (e.g., hydrolysis of the hydroxyethyl group) .
Q. What strategies improve solubility and stability for in vitro assays?
Methodological Answer:
- Solubility: Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 6–8) with cyclodextrin inclusion complexes.
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for oxidation (hydroxyethyl group) or hydrolysis (pyrazolone ring) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate environmental fate and ecological risks of this compound?
Methodological Answer:
- Lab Studies: Measure octanol-water partition coefficients (log ) and hydrolysis rates at varying pH (3–9). Use LC-MS/MS to identify degradation products .
- Field Studies: Apply microcosm models to assess bioaccumulation in aquatic organisms (e.g., Daphnia magna). Monitor metabolite formation (e.g., brominated byproducts) over 28 days .
- Risk Assessment: Calculate predicted no-effect concentrations (PNECs) using species sensitivity distributions (SSDs) .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?
Methodological Answer:
- Variable Control: Use split-plot designs to isolate factors like cell type (e.g., HepG2 vs. HEK293) or assay conditions (e.g., ROS scavenging vs. apoptosis pathways). Include ≥4 replicates per condition .
- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify differential pathway activation (e.g., Nrf2 for antioxidant responses vs. caspase-3 for cytotoxicity) .
Q. How can structural modifications enhance bioactivity while minimizing toxicity?
Methodological Answer:
- SAR Studies: Synthesize analogs with varied substituents (e.g., replacing bromophenyl with fluorophenyl). Test in vitro/in vivo models for IC shifts.
- Crystallography: Resolve X-ray structures (e.g., PDB accession codes) to identify key interactions (e.g., hydrogen bonding with the pyrazolone carbonyl) .
- ADMET Prediction: Use in silico tools (e.g., SwissADME) to optimize log (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
